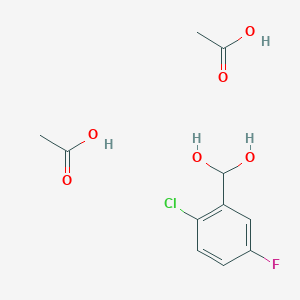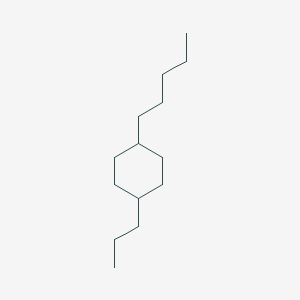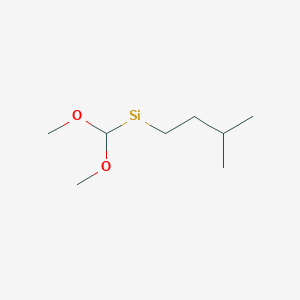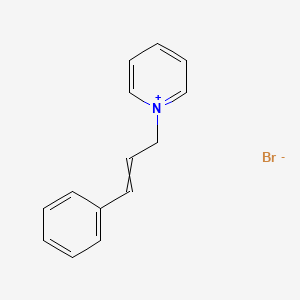
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties It consists of a pyridinium ion substituted with a 3-phenylprop-2-en-1-yl group and paired with a bromide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide typically involves the reaction of pyridine with 3-phenylprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the pyridinium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can replace the bromide ion.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is pyridine.
Substitution: The products depend on the nucleophile used, resulting in various substituted pyridinium compounds.
科学研究应用
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2-Cinnamoylpyridine: Similar structure with a pyridine ring and a phenylprop-2-en-1-one group.
4-(1-Phenylprop-2-en-1-one-3-yl)triphenylamine: Contains a phenylprop-2-en-1-one group attached to a triphenylamine moiety.
1-Phenyl-2-(4-(2-phenyl-1H-triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: Features a triazolo[1,5-a]pyridine ring with phenyl and phenanthroimidazole groups.
Uniqueness
1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion with a 3-phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
206564-95-6 |
|---|---|
分子式 |
C14H14BrN |
分子量 |
276.17 g/mol |
IUPAC 名称 |
1-(3-phenylprop-2-enyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H14N.BrH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1-12H,13H2;1H/q+1;/p-1 |
InChI 键 |
YMVGASQBHJXSAC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


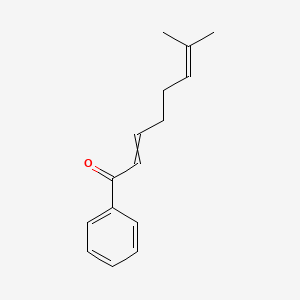
![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
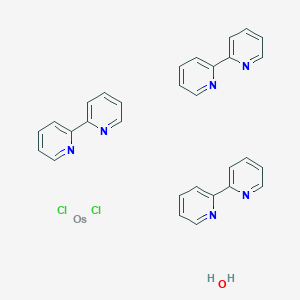
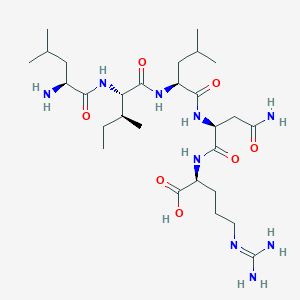
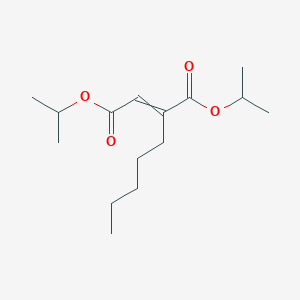

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
